2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide
Description
Properties
IUPAC Name |
2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c1-3-11-4(12)5(2,10)6(7,8)9/h3,10H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXRFFAEKVUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide typically involves the reaction of 2-amino-3,3,3-trifluoro-2-methylpropanamide with ethylamine under controlled conditions. The reaction is carried out in a solvent medium, often using an organic solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The compound’s key features are compared to similar propanamide derivatives (Table 1):
Key Observations:
- Highly fluorinated derivatives (e.g., ’s compound with -C(CF3)2) show extreme hydrophobicity, limiting their utility in aqueous systems .
- Amino vs. Hydroxy Substituents: The target compound’s -NH2 group enables hydrogen bonding, unlike the -OH group in 11a. This difference may influence biological activity; for example, amino groups are more nucleophilic and can participate in covalent interactions with enzyme active sites .
- Amide Nitrogen Substituents : The ethyl group in the target compound provides moderate steric bulk, whereas bulkier substituents (e.g., benzyl in 11c or phenethyl in 11d) may hinder molecular rotation or receptor binding .
Biological Activity
2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide (CAS No. 1520596-03-5) is a compound of growing interest in pharmacological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Contains a trifluoromethyl group which enhances lipophilicity and biological activity.
- The amine group is expected to facilitate interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The specific mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors for certain enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : The compound may interact with neurotransmitter receptors or other cellular targets, influencing physiological responses.
Anticancer Properties
Some studies suggest that trifluoromethyl-containing compounds may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. Further investigation into this compound could reveal similar effects.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- Study on Enzyme Inhibition : A study demonstrated that certain trifluoromethyl amides can inhibit amidase enzymes effectively, suggesting potential applications in treating conditions where enzyme modulation is beneficial .
- Antimicrobial Screening : A high-throughput screening campaign identified several trifluoromethyl compounds as effective against Gram-negative bacteria. While specific data on this compound was not reported, the trend indicates potential .
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
